molecular formula C11H10N2O2 B8523538 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid

Cat. No. B8523538
M. Wt: 202.21 g/mol
InChI Key: AEJSBUCJDOQLGO-UHFFFAOYSA-N
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Patent
US03931156

Procedure details

A solution of 5 g of 6-carbethoxy-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole (1A06) in 15 cm3 of ethanol and 25 cm3 of 2,5 N sodium hydroxide are refluxed for 5 min. After cooling the reaction mixture is slightly acidified with diluted acetic acid and the precipitate formed is sucked off and washed with water and ethanol. Yield: 4 g. Melting point: 300°c.
Name
6-carbethoxy-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:17]=[CH:16][C:9]2[N:10]3[CH2:15][CH2:14][CH2:13][C:11]3=[N:12][C:8]=2[CH:7]=1)([O:3]CC)=[O:2].C(O)(=O)C>C(O)C.[OH-].[Na+]>[C:1]([C:6]1[CH:17]=[CH:16][C:9]2[N:10]3[CH2:15][CH2:14][CH2:13][C:11]3=[N:12][C:8]=2[CH:7]=1)([OH:3])=[O:2] |f:3.4|

Inputs

Step One
Name
6-carbethoxy-2,3-dihydro-1H-pyrrolo [1,2-a]benzimidazole
Quantity
5 g
Type
reactant
Smiles
C(=O)(OCC)C1=CC2=C(N3C(=N2)CCC3)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
the precipitate formed
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC2=C(N3C(=N2)CCC3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.